molecular formula C8H9BrN2O4 B8168517 6-Bromo-3-(2-methoxyethoxy)-2-nitropyridine

6-Bromo-3-(2-methoxyethoxy)-2-nitropyridine

Cat. No.: B8168517
M. Wt: 277.07 g/mol
InChI Key: HPQLWCQKUGRTRP-UHFFFAOYSA-N
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Description

6-Bromo-3-(2-methoxyethoxy)-2-nitropyridine is a chemical compound with the molecular formula C8H9BrN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position, a nitro group at the 2nd position, and a 2-methoxyethoxy group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(2-methoxyethoxy)-2-nitropyridine typically involves the bromination of 3-(2-methoxyethoxy)-2-nitropyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality and high yields.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(2-methoxyethoxy)-2-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The methoxyethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., copper(I) iodide).

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, solvents (e.g., ethanol, acetic acid).

    Oxidation: Potassium permanganate, chromium trioxide, solvents (e.g., acetone, water).

Major Products Formed

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Reduction: 6-Bromo-3-(2-methoxyethoxy)-2-aminopyridine.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

6-Bromo-3-(2-methoxyethoxy)-2-nitropyridine is utilized in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Potential use in drug discovery and development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.

    Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2-methoxyethoxy)-2-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The 2-methoxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-(2-methoxyethoxy)quinoline
  • 6-Bromo-3-(2-methoxyethoxy)pyridine-2-carboxylic acid
  • 6-Bromo-3-(2-methoxyethoxy)pyridine-2-carboxylic acid methyl ester

Uniqueness

6-Bromo-3-(2-methoxyethoxy)-2-nitropyridine is unique due to the presence of both a bromine atom and a nitro group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The 2-methoxyethoxy group further differentiates it from other similar compounds by enhancing its solubility and potential for diverse chemical modifications.

Properties

IUPAC Name

6-bromo-3-(2-methoxyethoxy)-2-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O4/c1-14-4-5-15-6-2-3-7(9)10-8(6)11(12)13/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQLWCQKUGRTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(N=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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